molecular formula C9H8N2O2S2 B14341498 Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate CAS No. 106251-57-4

Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate

Cat. No.: B14341498
CAS No.: 106251-57-4
M. Wt: 240.3 g/mol
InChI Key: TURDYRIJMGSFPK-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and thiazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate reagents to form the desired ester. One common method involves the use of methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-1,3-thiazol-4-yl)pyridine
  • 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine
  • 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Uniqueness

Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate is unique due to its dual thiazole and thiazoline rings, which confer distinct chemical and biological properties

Properties

CAS No.

106251-57-4

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C9H8N2O2S2/c1-5-10-7(4-14-5)6-3-8(15-11-6)9(12)13-2/h3-4H,1-2H3

InChI Key

TURDYRIJMGSFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NSC(=C2)C(=O)OC

Origin of Product

United States

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